Bienvenue dans la boutique en ligne BenchChem!

Acefylline piperazine

Neurotoxicity Seizure threshold Bronchodilator safety

Acefylline piperazine (CAS 18833-13-1; synonym acepifylline) is a xanthine-derivative bronchodilator formulated as a piperazine salt of theophylline-7-acetic acid. It functions as a non-selective adenosine receptor antagonist and a peptidylarginine deiminase (PAD) activator, with additional inhibitory activity against rat lung cAMP phosphodiesterase (PDE) isozymes.

Molecular Formula C22H30N10O8
Molecular Weight 562.5 g/mol
Cat. No. B1218436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcefylline piperazine
Synonymsacefyllin piperazinate
acephylline piperazinate
acepifylline
acepiphyllin
Etaphylline
Minophylline
theophylline ethanoate of piperazine
Molecular FormulaC22H30N10O8
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1
InChIInChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2
InChIKeyHAAJFUJFGYCCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acefylline Piperazine Procurement Guide — Compound Identity, Class, and Baseline Characteristics


Acefylline piperazine (CAS 18833-13-1; synonym acepifylline) is a xanthine-derivative bronchodilator formulated as a piperazine salt of theophylline-7-acetic acid [1]. It functions as a non-selective adenosine receptor antagonist and a peptidylarginine deiminase (PAD) activator, with additional inhibitory activity against rat lung cAMP phosphodiesterase (PDE) isozymes . The compound is classified under ATC code R03DA09 and is indicated for bronchospasm associated with asthma, emphysema, and acute or chronic bronchitis [2]. As a theophylline derivative engineered through N-7 acetic acid substitution and piperazine salt formation, acefylline piperazine occupies a distinct position within the xanthine bronchodilator class, with pharmacological and physicochemical properties that diverge meaningfully from both its parent compound theophylline and its ethylenediamine counterpart aminophylline. The commercial product is characterized as an undefined mixture of 1:1 and 2:1 (acefylline:piperazine) salts, typically containing 75–78% theophylline acetic acid and 22–25% anhydrous piperazine by weight [1].

Why Acefylline Piperazine Cannot Be Interchanged with Theophylline, Aminophylline, or Generic Xanthine Bronchodilators


Within the methylxanthine bronchodilator class, compounds sharing a theophylline core can exhibit profoundly different safety, tolerability, and biopharmaceutical profiles depending on their N-7 substitution and salt counterion. Acefylline piperazine illustrates this sharply: intravenous aminophylline (theophylline ethylenediamine) produces 100% seizure incidence and 100% lethality at 250 mg/kg IP in rats, whereas acefylline piperazine doses up to 1000 mg/kg IP produce neither seizures nor death [1]. Substitution at the N-7 position also fundamentally alters the pharmacodynamic balance between adenosine receptor antagonism and PDE inhibition [2], while the choice of piperazine as counterion transforms a BCS Class IV free acid (low solubility, poor permeability) into a salt with fast dissolution and high permeability [3]. These non-linear differences in neurotoxicity threshold, biopharmaceutical performance, and mechanistic profile mean that in-class substitution without explicit comparative data carries material risk of experimental or therapeutic failure. The quantitative evidence below establishes the specific dimensions on which acefylline piperazine departs from its nearest analogs.

Acefylline Piperazine — Quantified Differentiation Evidence vs. Aminophylline, Theophylline, and Acefylline Free Acid


Neurosafety Threshold: Acefylline Piperazine vs. Aminophylline — Convulsive and Lethal Dose Comparison in Rats

In a direct head-to-head chemoconvulsion study in rats, aminophylline (theophylline ethylenediamine) produced dose-dependent seizures and death, with a 250 mg/kg intraperitoneal dose causing seizures and death in 100% of animals. In contrast, acefylline piperazine (theophylline ethanoate of piperazine) administered intraperitoneally at doses up to 1000 mg/kg produced no seizures and no deaths [1]. Furthermore, pre-treatment with a subconvulsive aminophylline dose (100 mg/kg IP) significantly decreased the CD50 and LD50 of pentylenetetrazole and increased both the proportion of animals with severe seizures (score ≥3 on a 0–6 scale) and the death rate. Pre-treatment with an equivalent theophylline-content dose of acefylline piperazine (140 mg/kg IP) produced no such proconvulsant or lethality-enhancing effect [1].

Neurotoxicity Seizure threshold Bronchodilator safety Xanthine comparative toxicology

Biopharmaceutical Classification and Salt-Form Advantage: Acefylline Piperazine vs. Acefylline Free Acid

Acefylline (ACF) free acid is categorized as a BCS Class IV drug — exhibiting both low aqueous solubility and poor permeability — which jointly restrict its oral bioavailability and therapeutic efficacy [1]. Through systematic cocrystallization and salt screening with multiple coformers, Allu et al. (2022) demonstrated that the piperazine salt of acefylline (ACF-PIP) achieves fast dissolution and high permeability, representing an improved crystalline formulation of acefylline that overcomes the BCS Class IV limitation of the parent free acid [1]. The study employed single-crystal X-ray diffraction and powder X-ray diffraction for structural confirmation, and Hirshfeld surface analysis to characterize the intermolecular interactions responsible for the enhanced performance [1]. In contrast, acefylline free acid remains constrained by its intrinsically low solubility and poor permeability, which limit its utility in oral or systemic formulations without further modification [1].

BCS classification Dissolution enhancement Permeability Salt formulation Cocrystal engineering

cAMP Phosphodiesterase Isozyme Inhibition Profile: Acefylline vs. Theophylline vs. Ambroxol

In rat lung tissue homogenate assays, theophylline-7-acetic acid (the active pharmacophore of acefylline piperazine) exhibited concentration-dependent inhibition of cAMP phosphodiesterase isozymes with IC50 values of 0.5 mmol/L (PDE I), 0.6 mmol/L (PDE II), and 0.4 mmol/L (PDE III) . This inhibitory activity is weaker than that of theophylline (exact theophylline IC50 values not reported in the same assay series, but described as more potent), yet comparable to that of ambroxol . The relatively high IC50 values (sub-millimolar range) indicate that PDE inhibition alone is unlikely to account for the clinical bronchodilator effects of acefylline at therapeutic concentrations; this is consistent with the compound's primary mechanism being adenosine receptor antagonism rather than PDE inhibition . This profile differentiates acefylline piperazine from theophylline, for which PDE inhibition contributes more substantially to bronchodilator activity, and from doxofylline, which exhibits selectivity for PDE4 and lacks significant adenosine receptor affinity [1].

PDE inhibition cAMP phosphodiesterase Isozyme selectivity Rat lung PDE Xanthine pharmacology

Peptidylarginine Deiminase (PAD) Activation: A Differentiated Biological Mechanism Not Shared by Theophylline

Acefylline (100 μM) significantly activates filaggrin deimination in normal human epidermal keratinocytes (NHEK) and reconstructed human epidermis models (p < 0.05 vs. control) . This activation is mediated through upregulation of PAD1 and PAD3 protein expression in the upper epidermis, with increased citrullinated filaggrin levels confirmed by western blot using an anti-citrulline antibody . The PAD activation effect is dose-dependent across 50–200 μM, peaking at 100 μM, with no effect on PAD2 or PAD4 expression or localization . Theophylline, by contrast, is not documented as a PAD activator and its pharmacological profile centers on adenosine receptor antagonism and PDE inhibition [1]. Doxofylline similarly lacks PAD modulatory activity [1]. This PAD activation property represents a mechanistically distinct biological activity of acefylline that is absent from theophylline, aminophylline, and doxofylline within the xanthine class .

PAD activation Citrullination Filaggrin deimination Keratinocyte biology Post-translational modification

Composition and Physicochemical Identity: Defined Salt Stoichiometry and Thermal Properties vs. Theophylline Free Base

Acefylline piperazine is characterized as an undefined mixture of 1:1 and 2:1 (acefylline:piperazine) salts, with a defined compositional range of 75–78% theophylline acetic acid and 22–25% anhydrous piperazine by weight [1]. The melting point of the piperazine salt is 238–240°C , which is substantially lower than that of acefylline free acid (271°C) [1] and theophylline free base (270–274°C). This 30–34°C melting point depression relative to the free acid forms is consistent with salt formation reducing lattice energy and is a useful identity and purity indicator for incoming quality control. The molecular formula for the 2:1 salt is 2(C9H10N4O4)·C4H10N2, with a molecular weight of 562.54 g/mol . For procurement purposes, the compositional range and thermal properties provide measurable identity and purity benchmarks that distinguish acefylline piperazine from acefylline free acid, theophylline, and other theophylline salts.

Salt stoichiometry Melting point Quality control Batch consistency Physicochemical characterization

Procurement-Driven Application Scenarios for Acefylline Piperazine Based on Quantitative Differentiation Evidence


Preclinical Respiratory Disease Models with Comorbid Seizure Susceptibility

In rodent models of asthma or COPD where animals exhibit seizure susceptibility (e.g., epilepsy comorbidity models, chemoconvulsant-sensitized animals, or transgenic seizure-prone strains), acefylline piperazine enables bronchodilator administration without the proconvulsant and lethal effects observed with aminophylline. As demonstrated by Chakrabarti et al. (1997), acefylline piperazine produces no seizures or death at doses up to 1000 mg/kg IP, whereas aminophylline causes 100% seizures and lethality at 250 mg/kg IP [1]. Additionally, acefylline piperazine does not potentiate pentylenetetrazole-induced seizures at equivalent theophylline-content doses, unlike aminophylline [1]. This scenario applies to academic and contract research organizations conducting respiratory pharmacology studies where experimental endpoints would be confounded by drug-induced neurological adverse events.

Oral and Systemic Formulation Development Requiring BCS Class IV Mitigation

For pharmaceutical development programs targeting oral or systemic delivery of a theophylline-derivative bronchodilator, acefylline piperazine (as the pre-formed piperazine salt) provides a starting material with demonstrated fast dissolution and high permeability, overcoming the BCS Class IV limitation (low solubility, poor permeability) of acefylline free acid [2]. This is particularly relevant for generic drug developers and formulation scientists seeking to develop oral solid dosage forms, syrups, or parenteral formulations where the enhanced dissolution and permeability of the piperazine salt translate directly into improved bioavailability relative to the free acid. The Allu et al. (2022) study provides a crystallographically characterized foundation for salt-form selection [2].

PAD Biology and Protein Citrullination Research Programs

In basic and translational research investigating peptidylarginine deiminase (PAD) biology, protein citrullination, or filaggrin processing in epidermal models, acefylline piperazine offers a unique tool compound that combines adenosine receptor antagonism with PAD1/PAD3 activation at 100 μM (p < 0.05 vs. control in human epidermal keratinocytes) . This dual activity is not shared by theophylline, aminophylline, or doxofylline . Potential applications include dermatological research (filaggrin deimination, skin barrier function), autoimmune disease models (where citrullinated proteins serve as neoantigens), and chemical biology studies of PAD isozyme regulation. The dose-dependent nature of the PAD activation (50–200 μM range, peak at 100 μM) enables concentration-response experimental designs .

Xanthine Bronchodilator Procurement with Defined QC and Identity Benchmarks

For analytical laboratories, CROs, and pharmaceutical manufacturers requiring a theophylline-derivative bronchodilator with well-defined compositional and thermal identity parameters, acefylline piperazine offers a melting point specification of 238–240°C (30–36°C below theophylline and acefylline free acid) [3] and a compositional range of 75–78% theophylline acetic acid / 22–25% anhydrous piperazine [3]. These parameters enable rapid identity confirmation via melting point apparatus and compositional analysis via HPLC or titration, supporting incoming material release, stability monitoring, and regulatory documentation. The distinct thermal signature reduces the risk of mix-up with theophylline, acefylline free acid, or aminophylline in multi-compound inventory environments [3].

Quote Request

Request a Quote for Acefylline piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.